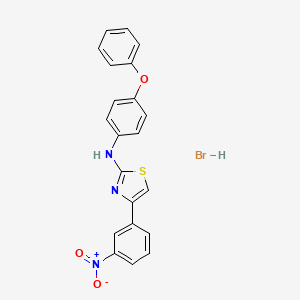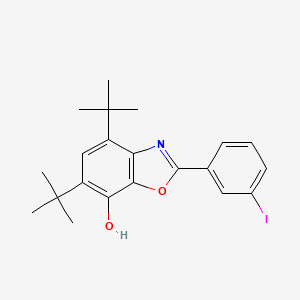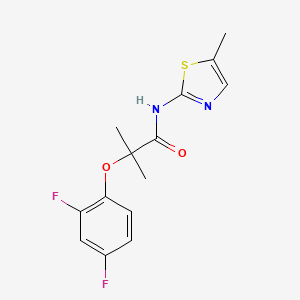![molecular formula C18H21ClO4 B5195780 1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5195780.png)
1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene, also known as BHT-920, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the phenyl ether family and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene is not fully understood, but it is believed to involve its antioxidant properties. 1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene has been found to scavenge free radicals and protect against oxidative stress. It has also been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene has been found to have a wide range of biochemical and physiological effects. It has been found to protect against oxidative stress, reduce inflammation, and have neuroprotective effects. 1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene has also been found to inhibit the growth and proliferation of cancer cells and may have potential as a cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene for lab experiments is its wide range of potential applications. It has been found to have antioxidant, anti-inflammatory, and neuroprotective effects, as well as potential as a cancer treatment. However, one of the limitations of 1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene is that its mechanism of action is not fully understood, which may make it more difficult to study.
Orientations Futures
There are many potential future directions for the study of 1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene. One area of research could be to further investigate its potential as a cancer treatment. Another area of research could be to better understand its mechanism of action and how it interacts with other compounds in the body. Additionally, 1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene could be studied for its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease.
Méthodes De Synthèse
1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene can be synthesized using a multi-step process that involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with ethylene oxide to form 2-[2-(2-chlorophenoxy)ethoxy]ethanol. The final step involves the reaction of 2-[2-(2-chlorophenoxy)ethoxy]ethanol with 4-methyl-2-methoxyphenol to form 1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene.
Applications De Recherche Scientifique
1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications, including its use as an antioxidant, an anti-inflammatory agent, and a potential treatment for cancer. 1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-[2-[2-(2-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO4/c1-14-7-8-17(18(13-14)20-2)23-12-10-21-9-11-22-16-6-4-3-5-15(16)19/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYMHWPNTNBFLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-(2R,3R)-3-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5195698.png)
![4-[5-[4-(dimethylamino)phenyl]-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5195701.png)
![N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]-3-phenylacrylamide](/img/structure/B5195705.png)
![1-(4-ethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5195715.png)
![1-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B5195720.png)
![3-methyl-5-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5195723.png)
![N-[2-(4-allyl-5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5195731.png)


![4-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B5195764.png)

![N,N-diethyl-N'-methyl-N'-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,2-ethanediamine](/img/structure/B5195776.png)

![1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5195794.png)